molecular formula C20H19Cl2N5O2 B2924936 3-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one CAS No. 1207030-04-3

3-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one

Cat. No.: B2924936
CAS No.: 1207030-04-3
M. Wt: 432.31
InChI Key: GQDSJKGTPBBKDW-UHFFFAOYSA-N
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Description

3-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one is a complex organic compound featuring a benzo[d][1,2,3]triazin-4(3H)-one core linked to a piperazine ring substituted with a 2,3-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2,3-dichloroaniline with piperazine under reflux conditions in the presence of a suitable solvent like ethanol or methanol. This forms the 2,3-dichlorophenylpiperazine intermediate.

    Attachment of the Propyl Chain: The intermediate is then reacted with a propylating agent such as 3-bromopropionyl chloride in the presence of a base like triethylamine. This step attaches the 3-oxopropyl group to the piperazine ring.

    Cyclization to Form the Triazinone Core: The final step involves the cyclization of the intermediate with a suitable triazine precursor, such as 2-aminobenzoic acid, under acidic or basic conditions to form the benzo[d][1,2,3]triazin-4(3H)-one core.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the 3-oxopropyl chain, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be performed using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Alcohol derivatives of the 3-oxopropyl chain.

    Substitution: Nitro or halogen-substituted derivatives on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has been studied for its potential as a ligand in receptor binding studies, particularly targeting serotonin and dopamine receptors. This makes it a valuable tool in neuropharmacology research.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects in treating neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Its ability to modulate neurotransmitter systems is of particular interest.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-dichlorophenyl)piperazine: A simpler analog that lacks the benzo[d][1,2,3]triazin-4(3H)-one core.

    3-(4-(2,3-dichlorophenyl)piperazin-1-yl)propylamine: Similar structure but with an amine group instead of the triazinone core.

    2,3-dichlorophenylpiperazine derivatives: Various derivatives with different substituents on the piperazine ring.

Uniqueness

The uniqueness of 3-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one lies in its triazinone core, which provides additional sites for chemical modification and potential interactions with biological targets. This makes it a more versatile and potentially more effective compound in medicinal chemistry compared to its simpler analogs.

Properties

IUPAC Name

3-[3-[4-(2,3-dichlorophenyl)piperazin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N5O2/c21-15-5-3-7-17(19(15)22)25-10-12-26(13-11-25)18(28)8-9-27-20(29)14-4-1-2-6-16(14)23-24-27/h1-7H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDSJKGTPBBKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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